molecular formula C13H17NO2 B12614930 4-(2-Ethoxyanilino)pent-3-en-2-one CAS No. 920313-11-7

4-(2-Ethoxyanilino)pent-3-en-2-one

Cat. No.: B12614930
CAS No.: 920313-11-7
M. Wt: 219.28 g/mol
InChI Key: UTEUCFSCFZBQGV-UHFFFAOYSA-N
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Description

4-(2-Ethoxyanilino)pent-3-en-2-one is an organic compound with the molecular formula C13H17NO2. It is a derivative of pent-3-en-2-one, where the amino group is substituted with a 2-ethoxyaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyanilino)pent-3-en-2-one typically involves the reaction of 2-ethoxyaniline with pent-3-en-2-one under specific conditions. One common method is the condensation reaction between 2-ethoxyaniline and pent-3-en-2-one in the presence of a suitable catalyst, such as an acid or base. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water or water-ethanol mixtures as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyanilino)pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Ethoxyanilino)pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyanilino)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyanilino)pent-3-en-2-one is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

920313-11-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-ethoxyanilino)pent-3-en-2-one

InChI

InChI=1S/C13H17NO2/c1-4-16-13-8-6-5-7-12(13)14-10(2)9-11(3)15/h5-9,14H,4H2,1-3H3

InChI Key

UTEUCFSCFZBQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)C)C

Origin of Product

United States

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